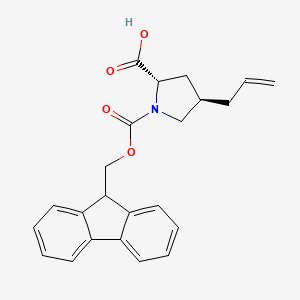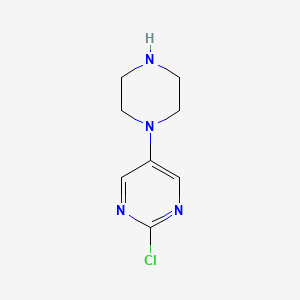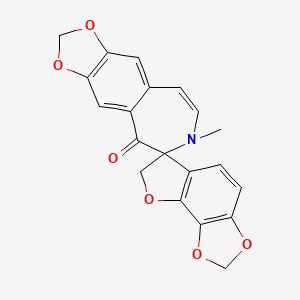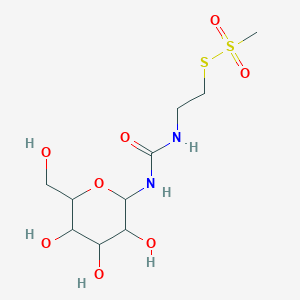
(2S)-2,6-diaminohexanoic acid; sulfurous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-diaminohexanoic acid, also known as L-lysine, is an essential amino acid that plays a crucial role in various biological processes. Sulfurous acid, on the other hand, is a chemical compound with the formula H₂SO₃. It is a weak, dibasic acid that is typically encountered in aqueous solutions due to its instability in pure form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2S)-2,6-diaminohexanoic acid can be synthesized through several methods, including fermentation and chemical synthesis. The fermentation process involves the use of microorganisms such as Corynebacterium glutamicum, which can produce L-lysine from glucose under specific conditions. Chemical synthesis involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an amino acid .
Sulfurous acid is typically prepared by dissolving sulfur dioxide in water. The reaction is reversible and results in an equilibrium mixture containing sulfurous acid, sulfur dioxide, and water. This method is not commonly used for industrial production due to the instability of sulfurous acid in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2,6-diaminohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Major products formed from these reactions include different derivatives of L-lysine, such as N-acetyl-L-lysine .
Sulfurous acid primarily acts as a reducing agent and can undergo oxidation to form sulfuric acid. It also reacts with bases to form sulfites and bisulfites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and bases like sodium hydroxide .
Aplicaciones Científicas De Investigación
(2S)-2,6-diaminohexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and proteins. In biology, it plays a crucial role in protein synthesis and is essential for growth and tissue repair. In medicine, L-lysine is used as a dietary supplement to treat conditions such as herpes simplex infections .
Sulfurous acid has applications in various industries, including food preservation and wine making. It is used as a preservative due to its antioxidant and antimicrobial properties. In the wine industry, sulfurous acid is added to control fermentation and protect wines from oxidation and microbial contamination .
Mecanismo De Acción
The mechanism of action of (2S)-2,6-diaminohexanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) and incorporated into the growing polypeptide chain by ribosomes. This process is essential for protein synthesis and cellular function .
Sulfurous acid exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions and industrial applications .
Comparación Con Compuestos Similares
(2S)-2,6-diaminohexanoic acid can be compared with other essential amino acids such as arginine and histidine. While all three are essential for protein synthesis, L-lysine is unique in its role in collagen formation and calcium absorption .
Sulfurous acid can be compared with sulfuric acid and methane sulfonic acid. While all three are sulfur-containing acids, sulfurous acid is unique in its reducing properties and its role as an intermediate in the sulfur-oxygen cycle .
Similar Compounds
- Arginine
- Histidine
- Sulfuric acid
- Methane sulfonic acid
Propiedades
Fórmula molecular |
C6H16N2O5S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
(2S)-2,6-diaminohexanoic acid;sulfurous acid |
InChI |
InChI=1S/C6H14N2O2.H2O3S/c7-4-2-1-3-5(8)6(9)10;1-4(2)3/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3)/t5-;/m0./s1 |
Clave InChI |
GBHLHDYMUPKJKN-JEDNCBNOSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)N.OS(=O)O |
SMILES canónico |
C(CCN)CC(C(=O)O)N.OS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)


![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)

![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)




